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Acenaphthene, monopicrate

Cat. No.: B14156189
CAS No.: 4599-99-9
M. Wt: 383.3 g/mol
InChI Key: ISHOGBQUWROIFC-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Picrate (B76445) Salts in Organic Chemistry

The history of picric acid, or 2,4,6-trinitrophenol, is a compelling narrative of scientific discovery and application. First mentioned in the 18th century, it was initially synthesized by nitrating various organic substances like silk and indigo. researchgate.netchemicalbook.com By 1841, its correct formula was determined following its synthesis from phenol (B47542). researchgate.netchemicalbook.com For many decades, picric acid and its salts, known as picrates, were primarily recognized for their explosive properties. researchgate.netscirp.org Picric acid was a principal high explosive used in military applications until being largely superseded by more stable compounds like TNT. researchgate.netchemicalbook.com

Beyond its historical role in munitions, picric acid found a lasting and crucial application in the field of organic chemistry. researchgate.net Its acidic nature allows it to readily form stable, crystalline salts with a wide variety of organic bases. google.com This property made it an invaluable reagent for the identification and characterization of organic compounds, particularly amines and aromatic hydrocarbons, long before the advent of modern spectroscopic techniques. researchgate.netchemicalbook.comgoogle.com The formation of a well-defined crystalline picrate with a sharp melting point served as a classical method for purifying and identifying an unknown organic base. Even in the modern era, the formation of picrate salts remains a relevant technique in synthetic and analytical chemistry. scirp.org

Conceptual Frameworks of Organic Charge-Transfer Complexes and Ionic Compounds in Materials Science

The interaction between acenaphthene (B1664957) and picric acid can be understood through the dual lenses of ionic compounds and organic charge-transfer complexes.

Ionic compounds are formed from the electrostatic attraction between oppositely charged ions, creating a well-defined crystal lattice. scirp.orgresearchgate.net These strong ionic bonds result in materials that are typically hard, brittle, and possess high melting points. scirp.orgsphinxsai.com In materials science, ionic compounds are fundamental to the production of ceramics, glasses, and various advanced materials. scispace.comscirp.org

Organic charge-transfer (CT) complexes, on the other hand, are formed between an electron-donating molecule and an electron-accepting molecule. beilstein-journals.orgresearchgate.net In the case of acenaphthene monopicrate, the electron-rich PAH acenaphthene acts as the donor, while the electron-deficient picric acid, with its three nitro groups, serves as a powerful acceptor. google.com This interaction involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net This phenomenon gives rise to unique electronic and optical properties, such as intense coloration and electrical conductivity, which are not present in the individual components. researchgate.netpjsir.org Such CT complexes are foundational to the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and organic photovoltaics. pjsir.orgchemeo.com

Acenaphthene monopicrate elegantly embodies both concepts. The interaction is initiated by a charge transfer between the two aromatic systems, but it is often accompanied by the transfer of a proton from the acidic hydroxyl group of picric acid to the donor molecule or, in this case, forming a strong hydrogen-bonded adduct. pjsir.orgrsc.org This creates an ion pair, [Acenaphthene H]+[Picrate]− or a strongly associated neutral complex, held together by a combination of electrostatic attraction, hydrogen bonding, and π-π stacking interactions, resulting in a material with both ionic and charge-transfer characteristics. scirp.orgsphinxsai.com

Rationale for Comprehensive Investigation of Acenaphthene Monopicrate

The detailed study of acenaphthene monopicrate is driven by its utility as a model system for understanding fundamental molecular interactions. Acenaphthene is a relatively simple, well-characterized polycyclic aromatic hydrocarbon, providing a clear-cut electron donor platform. wikipedia.org Picric acid is a classic and potent electron acceptor. google.com Their 1:1 complex, acenaphthene picrate (ACP), therefore offers a streamlined system for investigating the nuanced interplay of charge-transfer and proton-transfer phenomena without the complications of more complex functional groups.

The synthesis and characterization of acenaphthene picrate have been successfully reported, with single crystals grown via a slow evaporation technique. scispace.com The formation of the charge-transfer complex is definitively confirmed through UV-Vis spectroscopy, which reveals a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. smolecule.com This shift is a hallmark of charge-transfer complexation, indicating new electronic transitions that are stabilized by the formation of the adduct. smolecule.com Further characterization using techniques such as FTIR, ¹H NMR, and ¹³C NMR has been performed to elucidate the precise molecular structure and bonding within the complex. scispace.comscirp.org This body of work provides a solid foundation for a comprehensive investigation into its properties.

Overview of Key Research Avenues and Potential Discoveries

The established characteristics of acenaphthene monopicrate open several promising avenues for future research and discovery, particularly in materials science.

One of the most significant findings is that the compound exhibits second-harmonic generation (SHG), confirming its status as a non-linear optical (NLO) material. scispace.comscirp.org NLO materials are critical for applications in laser technology, optical computing, and telecommunications. Further research could focus on optimizing the crystal growth conditions to enhance these NLO properties.

Detailed crystallographic studies, building on initial powder X-ray diffraction work, would provide precise information on the crystal packing, bond lengths, and the nature of the intermolecular interactions. scirp.orgscispace.com This is a cornerstone of crystal engineering, where understanding the structure-property relationships allows for the rational design of new materials with tailored optical and electronic features. pjsir.org

The existing spectroscopic data (UV-Vis, FTIR, NMR) provides a platform for advanced computational studies, such as Density Functional Theory (DFT) calculations. rsc.orgsmolecule.com These theoretical models can further illuminate the electronic structure, the degree of charge transfer, and the nature of the frontier molecular orbitals, which govern the material's properties.

Finally, the thermal stability of the complex, which has been investigated using thermogravimetric analysis (TGA), is a crucial parameter for any potential application in electronic or optical devices. scispace.com Exploring the modification of the acenaphthene or picrate structure could lead to new complexes with enhanced stability and optimized properties for next-generation functional materials.

Data Tables

Table 1: Physical and Chemical Properties of Acenaphthene

Property Value Reference(s)
Chemical Formula C₁₂H₁₀ wikipedia.orgnist.gov
Molar Mass 154.21 g/mol wikipedia.org
Appearance White to pale yellow crystalline powder/needles chemicalbook.comwikipedia.org
Melting Point 93.4 °C wikipedia.org
Boiling Point 279 °C wikipedia.org
Solubility in Water 0.4 mg / 100 mL wikipedia.org

| IUPAC Name | 1,2-Dihydroacenaphthylene | wikipedia.orgnist.gov |

Table 2: Physical and Chemical Properties of Picric Acid

Property Value Reference(s)
Chemical Formula C₆H₃N₃O₇ researchgate.net
Molar Mass 229.10 g/mol researchgate.net
Appearance Yellow crystalline solid researchgate.net
Melting Point 122.5 °C researchgate.net
Acidity (pKa) 0.38 researchgate.net

| IUPAC Name | 2,4,6-Trinitrophenol | researchgate.net |

Table 3: Characterization and Properties of Acenaphthene Monopicrate (ACP)

Characteristic Method/Observation Reference(s)
Synthesis Reaction of acenaphthene and picric acid; single crystals grown by slow evaporation of a chloroform-acetone solution. scispace.com
Molecular Structure Confirmation Elemental Analysis, ¹H NMR, ¹³C NMR Spectroscopy scispace.comscirp.org
Charge-Transfer Confirmation UV-Vis Spectroscopy (shows a bathochromic shift) scispace.comsmolecule.com
Vibrational Analysis Fourier-Transform Infrared (FTIR) Spectroscopy researchgate.netscispace.com
Crystallinity Analysis Powder X-Ray Diffraction (XRD) researchgate.netscispace.com
Key Property Exhibits Second-Harmonic Generation (SHG), confirming it is a Non-Linear Optical (NLO) material. scispace.com

| Thermal Stability | Characterized by Thermogravimetric/Differential Thermal Analysis (TG/DTA). | scispace.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N3O7 B14156189 Acenaphthene, monopicrate CAS No. 4599-99-9

Properties

CAS No.

4599-99-9

Molecular Formula

C18H13N3O7

Molecular Weight

383.3 g/mol

IUPAC Name

1,2-dihydroacenaphthylene;2,4,6-trinitrophenol

InChI

InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H

InChI Key

ISHOGBQUWROIFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation for Acenaphthene Monopicrate

Synthetic Approaches to Acenaphthene (B1664957) Monopicrate Salt Formation

Acenaphthene monopicrate is a molecular complex formed between the polycyclic aromatic hydrocarbon acenaphthene and the highly acidic compound picric acid. The formation of this salt is a classic example of derivatization used for the identification and purification of aromatic compounds.

Principles of Acid-Base Reaction for Picrate (B76445) Derivatization

The formation of acenaphthene monopicrate is fundamentally an acid-base reaction, though not in the traditional Brønsted-Lowry sense involving proton transfer to form a stable cation. Instead, it involves the formation of a charge-transfer complex. Acenaphthene, being an electron-rich aromatic system, acts as a Lewis base (electron donor), while picric acid, with its three electron-withdrawing nitro groups on the phenol (B47542) ring, is a strong Lewis acid (electron acceptor).

The interaction involves the overlap of the π-electron clouds of the donor (acenaphthene) and the acceptor (picric acid), leading to the formation of a stable, often colored, crystalline solid. This interaction is what holds the two molecules together in the crystal lattice of the monopicrate salt. The relative acidic strength of picric acid in a non-aqueous solvent like benzene (B151609) has been measured by its reactivity with a base, such as tribenzylamine. nist.gov

Optimization of Reaction Conditions for Salt Yield and Purity

The synthesis of acenaphthene monopicrate typically involves dissolving both acenaphthene and picric acid in a suitable solvent, mixing the solutions, and allowing the complex to crystallize. The optimization of reaction conditions is crucial for maximizing the yield and ensuring the purity of the resulting salt.

Key parameters for optimization include:

Stoichiometry: While a 1:1 molar ratio of acenaphthene to picric acid is theoretically required for the monopicrate, a slight excess of picric acid is sometimes used to drive the reaction to completion. However, this can lead to contamination of the product with unreacted picric acid, necessitating careful purification. For instance, a 1:1 molar ratio in refluxing ethanol (B145695) can achieve a conversion of 70–75%.

Temperature: The reaction is often carried out at an elevated temperature to ensure complete dissolution of the reactants, followed by slow cooling to promote the formation of well-defined crystals.

Concentration: The concentration of the reactant solutions can influence the rate of crystallization and the size and quality of the crystals formed.

Reactant Ratio (Acenaphthene:Picric Acid)SolventReaction ConditionConversion Rate
1:1EthanolReflux70-75%

Influence of Solvent Systems on Salt Formation Dynamics

The choice of solvent is a critical factor that significantly influences the formation of acenaphthene monopicrate. The solvent must be able to dissolve both the nonpolar acenaphthene and the polar picric acid. Common solvents include ethanol, benzene, and acetic acid. nist.govwikipedia.org

The polarity and solvating power of the solvent can affect:

Solubility of Reactants: The solvent must provide adequate solubility for both acenaphthene and picric acid to ensure they are in the same phase to react.

Stability of the Complex: The solvent can influence the stability of the charge-transfer complex. More polar solvents can sometimes solvate the individual components more strongly than the complex itself, potentially leading to lower yields.

Crystallization: The rate of cooling and the nature of the solvent affect the kinetics of crystallization, which in turn determines the size, shape, and purity of the resulting crystals. Research has shown that adjusting the pH of the evaporating brine can influence the dissolution of impurities during the crystallization of salts. csmcri.res.in

Advanced Synthetic Strategies for Acenaphthene Scaffolds

While the formation of the monopicrate salt is a straightforward derivatization, the synthesis of the acenaphthene scaffold itself and its subsequent functionalization are areas of active research, leading to novel structures and applications.

Enantioselective Synthesis of Acenaphthene-Type Monohydrosilanes

Recent advancements have focused on the enantioselective synthesis of acenaphthene-type monohydrosilanes. acs.orgablesci.com This has been achieved through rhodium-catalyzed intramolecular C(sp³)–H silylation, which allows for the creation of chiral acenaphthene frameworks with high enantioselectivity. acs.org This method provides access to novel quaternary organosilanes and silicon-stereogenic monohydrosilanes that can serve as chiral building blocks for more complex molecules. acs.orgresearchgate.net The development of efficient catalytic systems, such as those using dihydrosilane to promote C(sp³)–H activation, has been crucial in this area. acs.org Mechanistic studies suggest that these reactions may proceed via a Chalk–Harrod mechanism, with the oxidative addition of the Si-H bond being the enantioselective-determining step. researchgate.net

Catalytic SystemKey TransformationSelectivityReference
Rhodium(I) catalystIntramolecular C(sp³)–H dehydrogenative silylationExcellent enantioselectivity acs.org
Rhodium catalystDesymmetrization of dihydrosilanesExcellent enantioselectivities (up to >99% ee) researchgate.net

Regioselective Functionalization of the Acenaphthene Moiety

The ability to selectively introduce functional groups at specific positions on the acenaphthene ring system is critical for tailoring its properties for various applications. Several metal-catalyzed C-H bond activation strategies have been developed for the regioselective functionalization of acenaphthene and its derivatives. scispace.com For example, palladium-catalyzed coupling reactions have been used for the arylation of acenaphthylene (B141429). scispace.com

Furthermore, the regioselective functionalization of related polycyclic aromatic hydrocarbons has been achieved through methods like the directed metalation-group dance and the use of supramolecular masks to control the outcome of Diels-Alder reactions. acs.orgchinesechemsoc.org For instance, the functionalization of dipyrido[3,2-e:2′,3′-h]acenaphthene has been studied, revealing that chemical modifications can occur at the naphthalene (B1677914) core and the ethylene (B1197577) bridge. researchgate.net Cascade reactions, such as a Pd-catalyzed Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation, have been employed to synthesize acenaphthene-fused heteroarenes. beilstein-journals.org

Derivatization through Oxidation and Reduction Pathways

The derivatization of the acenaphthene core structure can be readily achieved through oxidation and reduction reactions, leading to a variety of functionalized compounds.

Oxidation Pathways:

Acenaphthene can be oxidized to form several key intermediates. A primary oxidation product is acenaphthenequinone (B41937) , a significant compound used in the synthesis of dyes and pharmaceuticals. smolecule.comlookchem.com This transformation can be achieved using various oxidizing agents:

Chromium-based reagents: Chromium trioxide (CrO₃) in acetic acid is a classic method, yielding 70–80% of the product. Sodium dichromate in acetic acid is also effective. orgsyn.orgrsc.org

Potassium permanganate: This strong oxidizing agent can also be used for the conversion.

N-bromosuccinimide (NBS) in DMSO: This system provides a high-yield (95%) synthesis of acenaphthenequinone from 1-acenaphthenone (B129850). researchgate.net

Molecular oxygen: In the presence of catalysts like cobalt(II) acetate (B1210297) or manganese(II) acetate in propionic acid, molecular oxygen can oxidize acenaphthene to 1,8-naphthalic anhydride (B1165640). mdpi.comnih.gov

Bacterial oxidation of acenaphthene by strains like Beijerinckia sp. also yields a range of oxidized products, including 1-acenaphthenol, 1-acenaphthenone, and acenaphthenequinone. researchgate.netnih.gov

Reduction Pathways:

Reduction reactions of acenaphthene derivatives are also synthetically important. For instance, the reduction of acenaphthylene is a method to produce acenaphthene. smolecule.com Furthermore, the electrochemical reduction of acenaphthenequinone can selectively yield 1-acenaphthenone with 75–80% efficiency in a process that is dependent on a proton source.

Investigation of Reaction Mechanisms in Acenaphthene Transformations

Mechanistic Studies of Oxidative Cleavage and Ring Transformations (e.g., Acenaphthenequinones)

The oxidative cleavage of the five-membered ring in acenaphthene and its derivatives is a key transformation. The oxidation of acenaphthene to acenaphthenequinone is a fundamental reaction. smolecule.com Further oxidation of acenaphthenequinone can lead to ring-opened products. For example, oxidation with molecular oxygen in the presence of certain catalysts yields 1,8-naphthalic anhydride . mdpi.comnih.gov The mechanism for the photolytic oxidation of acenaphthenequinone to 1,8-naphthalic anhydride is proposed to involve an initial reaction between the excited quinone and oxygen. mdpi.comnih.gov

Ring cleavage of acenaphthenequinone can also be induced by bases. Treatment with aqueous potassium hydroxide (B78521) in dimethylsulfoxide results in the formation of 1,8-naphthaldehydic acid . mdpi.comnih.gov In aqueous alkali, the reaction can yield 2,3-dimethylbenzoic acid. mdpi.comnih.gov

The atmospheric oxidation of acenaphthene, initiated by hydroxyl (OH) radicals, has been investigated through quantum chemistry calculations. The reaction proceeds via OH radical addition to the aromatic ring or H-atom abstraction from the ethylene bridge. researchgate.net Subsequent reactions with molecular oxygen lead to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs) and other multifunctional compounds. researchgate.net

Analysis of Tele-Elimination Processes for Acenaphthylene Generation from Acenaphthenes

A notable and unusual reaction for generating acenaphthylene from a substituted acenaphthene derivative involves a tele-elimination process. This rare transformation was observed when 5,8-dibromodipyridoacenaphthene was treated with neutral or anionic bases. nih.govbeilstein-journals.orgresearchgate.net

Tele-elimination refers to the removal of molecular fragments from positions that are not vicinal (adjacent), typically separated by at least three to five carbon atoms. beilstein-journals.org In this specific case, the reaction of the dibromide with a base like pyrrolidine (B122466) resulted in the formation of a monosubstituted acenaphthylene. nih.govresearchgate.net This process involves the formal elimination of a bromine atom and the simultaneous shift of two hydrogen atoms from the CH₂CH₂ bridge to the naphthalene core. nih.govbeilstein-journals.org This transformation provides a previously unknown synthetic route to acenaphthylenes. beilstein-journals.org

The classical methods for dehydrogenating acenaphthene to acenaphthylene, such as vapor-phase oxidation at high temperatures, often result in low yields. umanitoba.ca

Computational Insights into Reaction Intermediates and Transition States

Computational studies have provided significant insights into the mechanisms of acenaphthene and acenaphthylene reactions.

Condensation Reactions: Computational studies have been used to examine the structures and energies of mono- and diprotonated species of acenaphthenequinone in superacid-catalyzed condensation reactions with arenes. lsu.edu The results support a mechanism involving the formation of superelectrophilic dicationic intermediates. lsu.edu

Reactivity Studies: Computational modeling has been used to understand the relative reactivities of various polycyclic aromatic hydrocarbons, including acenaphthene. rsc.org By calculating the energies of the aromatic species and their corresponding acylated cationic intermediates, the activation barriers for electrophilic substitution reactions can be ranked. rsc.org

Reaction Pathway Analysis: For the degradation of acenaphthylene by OH radicals, theoretical investigations at the M06-2X/aug-cc-pVTZ level of theory have been conducted. scirp.orgscirp.org These studies map out the potential energy surfaces, identify transition states, and calculate reaction enthalpies, indicating the most favorable reaction pathways. For instance, the addition of the OH radical to the C1-site of acenaphthylene is found to be the most energetically favorable pathway. scirp.org The geometries of reactants, intermediates, and transition states are optimized, and intrinsic reaction coordinate (IRC) calculations are performed to verify the connections between transition structures and energy minima. scirp.org

Comprehensive Spectroscopic Characterization and Interpretive Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of acenaphthene (B1664957), monopicrate, confirming the presence and integrity of both the acenaphthene and picrate (B76445) moieties within the complex. scispace.com Analysis of chemical shifts and coupling patterns provides direct evidence of the charge-transfer interaction between the two components. smolecule.com

High-resolution proton (¹H) NMR spectroscopy is utilized to identify the distinct proton environments in acenaphthene, monopicrate. The formation of the charge-transfer complex results in notable changes in the chemical shifts of the protons on both the acenaphthene and picrate components compared to their free forms. The electron-donating acenaphthene experiences a reduction in electron density, leading to a downfield shift for its protons. Conversely, the protons on the electron-accepting picrate moiety become more shielded.

Studies on related carbazole-acenaphthene complexes confirm that the interaction with picric acid leads to shifts in proton signals, verifying the formation of a complex. smolecule.com While specific high-resolution data for this compound is not extensively published, the expected chemical shifts can be inferred from analyses of similar picrate complexes. The two equivalent aromatic protons of the picrate anion typically produce a sharp singlet. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for the Picrate Moiety in a Complex Data inferred from studies on related picrate salts.

ProtonsTypical Chemical Shift (δ, ppm)MultiplicityNotes
Picrate C-H~8.6SingletRepresents the two equivalent protons on the aromatic ring of the picrate anion. researchgate.net

The protons of the acenaphthene moiety, including those on the aromatic rings and the ethylene (B1197577) bridge, would be expected to show distinct multiplets, shifted downfield from their positions in pure acenaphthene.

Carbon-13 (¹³C) NMR spectroscopy is indispensable for mapping the carbon framework of this compound. It confirms the presence of all 18 carbon atoms (12 from acenaphthene and 6 from picrate) and provides insight into their electronic environments. The charge-transfer interaction significantly perturbs the electron density around the carbon nuclei, causing shifts in their resonance frequencies.

In various picrate complexes, the carbon signals of the picrate anion are well-characterized. scirp.orgscirp.orgsphinxsai.com The carbon atom bonded to the oxygen (ipso-carbon) is typically found significantly downfield, while the carbons bearing nitro groups also exhibit characteristic downfield shifts. scirp.orgsphinxsai.com The remaining aromatic carbons of the picrate ring appear at distinct positions. scirp.orgsemanticscholar.org This technique is crucial for confirming that the carbon skeletons of both constituent molecules remain intact upon complex formation.

Isotopic labeling, while synthetically challenging, represents a powerful application of ¹³C NMR. By selectively enriching specific carbon positions in either the acenaphthene donor or the picrate acceptor, one could precisely trace the electronic redistribution upon complexation, offering definitive insights into the charge-transfer mechanism.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Picrate Anion Data compiled from studies on various organic picrate complexes. scirp.orgsphinxsai.com

Carbon AtomTypical Chemical Shift (δ, ppm)Notes
C-O (ipso)161 - 162The carbon atom directly attached to the phenolate (B1203915) oxygen. scirp.org
C-NO₂141 - 142The two carbon atoms (C2, C6) bonded to nitro groups. scirp.orgsphinxsai.com
C-H125 - 126The two carbon atoms (C3, C5) bonded to hydrogen. scirp.orgsphinxsai.com
C (para to C-O)123 - 128The carbon atom (C4) situated opposite the C-O group. scirp.orgsemanticscholar.org

Although specific multidimensional NMR studies on this compound are not documented, these advanced techniques would provide definitive structural elucidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would unambiguously establish the proton-proton coupling network within the acenaphthene moiety. This would allow for the assignment of protons on the aromatic rings and the ethylene bridge by tracing the scalar coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. An HSQC spectrum would be instrumental in assigning the carbon signals of both the acenaphthene and picrate moieties based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping long-range (2-3 bond) ¹H-¹³C correlations. This technique would be particularly valuable in confirming the structure of the complex by revealing correlations between the protons of the acenaphthene molecule and the carbons of the picrate anion, providing direct evidence of their spatial proximity and the nature of the intermolecular packing.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a primary method for identifying functional groups and probing the intermolecular forces within the this compound crystal. scispace.comresearchgate.net The formation of the charge-transfer complex leads to characteristic shifts in the vibrational frequencies of both the donor (acenaphthene) and acceptor (picric acid) molecules.

The FTIR and Raman spectra of this compound are a composite of the vibrations from both constituent parts, with frequencies shifted due to the charge-transfer interaction. The spectrum provides strong evidence for the formation of the complex through the appearance of bands characteristic of both molecules. sphinxsai.com The most prominent vibrations are those associated with the nitro groups of the picrate anion.

Table 3: Characteristic Vibrational Frequencies for this compound Data inferred from spectral analyses of acenaphthene and various picrate complexes.

Wavenumber (cm⁻¹)AssignmentMoietyNotes
> 3000Aromatic C-H StretchAcenaphtheneVibrations from the aromatic protons of the naphthalene (B1677914) system.
2850 - 2930Aliphatic C-H StretchAcenaphtheneSymmetric and asymmetric stretching of the -CH₂- groups in the ethylene bridge. sphinxsai.com
~1610, ~1570, ~1430Aromatic C=C StretchBothOverlapping bands from the aromatic rings of both acenaphthene and picrate. sphinxsai.com
~1535Asymmetric NO₂ StretchPicrateA strong, characteristic band for aromatic nitro compounds. sphinxsai.com
~1325Symmetric NO₂ StretchPicrateAnother strong, identifying band for the nitro groups. sphinxsai.com
~1275C-O StretchPicrateCorresponds to the stretching of the phenolate C-O bond. sphinxsai.com
~836C-N StretchPicrateStretching vibration of the bond between the aromatic ring and the nitro group. scirp.org

In this compound, the dominant intermolecular force is charge transfer, but weak hydrogen bonds of the C-H···O type also play a role in stabilizing the crystal lattice. Unlike picrate salts formed with amines, where a strong N⁺-H···O⁻ hydrogen bond is created by proton transfer, the interaction here is more subtle. researchgate.netsphinxsai.com

The spectroscopic signature of this interaction is not a single, strong band but rather a series of small shifts in the vibrational modes of the involved groups.

Picrate Moiety: The electron-accepting nature of picric acid is enhanced in the complex. This can lead to a slight lengthening and weakening of the C-O and N-O bonds, resulting in a red-shift (a shift to lower wavenumbers) of their corresponding stretching frequencies (ν(C-O) and ν(NO₂)).

Acenaphthene Moiety: The donation of electron density from the acenaphthene C-H bonds into the weak hydrogen bonding interaction with the picrate oxygens can cause a slight strengthening of the C-H bonds. This typically manifests as a small blue-shift (a shift to higher wavenumbers) in the C-H stretching vibrations.

These subtle shifts, observed in high-resolution FTIR or Raman spectra, serve as direct evidence for the charge-transfer and hydrogen bonding interactions that govern the supramolecular assembly of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing acenaphthene monopicrate, as it directly probes the electronic transitions, including the hallmark charge-transfer interaction.

Both acenaphthene and picric acid contain chromophores—groups that absorb light in the UV-visible range. Acenaphthene, a polycyclic aromatic hydrocarbon, exhibits strong absorption in the UV region due to π-π* electronic transitions within its naphthalene-derived ring system. nist.govaatbio.com Picric acid also absorbs strongly in the UV region due to the electronic transitions within its nitrated aromatic ring.

Upon formation of the complex, the original absorption bands associated with the individual chromophores of acenaphthene and picric acid are often preserved, but they may undergo shifts in wavelength and changes in intensity. The formation of the adduct can stabilize the π-π* transitions, often resulting in a bathochromic shift (a shift to longer wavelengths) of these bands. smolecule.com This red shift indicates a modification of the electronic ground and excited states of the parent molecules due to the intermolecular interactions within the complex.

The most definitive electronic feature of the acenaphthene monopicrate complex is the appearance of a new, broad, and often weak absorption band at a longer wavelength than the absorptions of either acenaphthene or picric acid alone. researchgate.net This new feature is known as the charge-transfer (CT) band.

This band arises from the direct excitation of an electron from the highest occupied molecular orbital (HOMO) of the electron donor (acenaphthene) to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor (picric acid). researchgate.net The energy of this transition, and thus the position of the CT band, is directly related to the electron-donating ability of acenaphthene and the electron-accepting strength of picric acid. The presence of a stable charge-transfer complex is driven by photo-induced electron transfer from the acenaphthene to the picric acid. smolecule.com The appearance of this new, low-energy absorption band is considered conclusive evidence for the formation of a charge-transfer complex. researchgate.net

Spectroscopic FeatureDescriptionSignificance
Bathochromic Shift Shift of parent molecule absorption bands (π-π*) to longer wavelengths.Indicates stabilization of electronic transitions upon complex formation. smolecule.com
Charge-Transfer (CT) Band A new, broad absorption band appearing at longer wavelengths.Arises from electron transition from acenaphthene (donor) to picric acid (acceptor); confirms the formation of a charge-transfer complex. researchgate.net

Table 2: Key features in the UV-Vis spectrum of Acenaphthene Monopicrate.

Mass Spectrometry for Molecular Integrity and Fragmentation Patterns

Mass spectrometry provides crucial information on the molecular weight of the acenaphthene monopicrate complex and offers insights into its stability and the bonding between the two components.

The molecular ion peak (M⁺) for acenaphthene monopicrate would be expected at a mass-to-charge ratio (m/z) corresponding to the sum of the molecular weights of acenaphthene (C₁₂H₁₀, approx. 154.21 g/mol ) and picric acid (C₆H₃N₃O₇, approx. 229.10 g/mol ). nist.gov The monoisotopic mass of the complex is 383.075 g/mol . smolecule.com The observation of a peak at this m/z value would confirm the 1:1 stoichiometry of the complex.

Due to the non-covalent nature of the charge-transfer interaction, the molecular ion may be unstable. The fragmentation pattern is expected to be dominated by the cleavage of the weak intermolecular bond, leading to the formation of ions corresponding to the individual donor and acceptor molecules. Therefore, prominent peaks would be expected at m/z values corresponding to the acenaphthene cation [C₁₂H₁₀]⁺ and the picric acid molecule or its fragments.

The mass spectrum of acenaphthene itself is characterized by a strong molecular ion peak. nist.gov The fragmentation of the picrate ion would likely involve the loss of nitro groups (NO₂) or other characteristic cleavages. The analysis of these fragments helps to confirm the identity of the components within the complex.

IonExpected m/zSignificance
[Acenaphthene Monopicrate]⁺ ~383.1Molecular ion of the 1:1 complex. smolecule.com
[Acenaphthene]⁺ ~154.2Fragment corresponding to the electron donor molecule. nist.govnist.gov
[Picric Acid] or its fragments ~229.1 (and lower)Fragments corresponding to the electron acceptor molecule.

Table 3: Predicted significant peaks in the mass spectrum of Acenaphthene Monopicrate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the behavior of acenaphthene (B1664957) monopicrate. These methods offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and electronic characteristics of charge-transfer complexes similar to acenaphthene monopicrate. researchgate.netresearchgate.net Geometry optimization using DFT, often with functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), allows for the determination of the most stable three-dimensional arrangement of the atoms in the complex. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

A key aspect of DFT studies on such complexes is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For acenaphthene monopicrate, the HOMO is predominantly localized on the electron-rich acenaphthene moiety, while the LUMO is centered on the electron-deficient picric acid component. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the charge-transfer interactions within the molecule. researchgate.netresearchgate.net A smaller energy gap is indicative of a more facile electronic transition and is a key factor in the nonlinear optical properties of such materials. researchgate.net Time-resolved fluorescence and 1H NMR analyses have confirmed that photo-induced electron transfer (PET) from acenaphthene to picric acid is the driving force behind the formation of this stable charge-transfer complex. smolecule.com

Computational Parameter Typical Significance in Acenaphthene Monopicrate Analysis
Geometry Optimization Predicts the most stable 3D structure, including bond lengths and angles between the acenaphthene and picrate (B76445) moieties.
HOMO Localization Expected to be on the acenaphthene component, indicating its role as the electron donor.
LUMO Localization Expected to be on the picric acid component, indicating its role as the electron acceptor.
HOMO-LUMO Energy Gap A key indicator of the charge-transfer nature of the complex and its potential electronic and optical properties.

Ab Initio Methods for High-Accuracy Energetic and Electronic Property Prediction

While DFT is a workhorse for many computational studies, ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate calculations of energies and electronic properties. researchgate.net These methods are computationally more intensive but can provide benchmark values for the interaction energies between the acenaphthene and picric acid molecules. They are particularly useful for obtaining precise predictions of properties like dipole moments, which have been experimentally measured for acenaphthene picrate. ias.ac.in The calculated dipole moment arises from the charge transfer from the hydrocarbon to the picric acid, and its value can be used to estimate the degree of this charge transfer. ias.ac.in

Prediction of Spectroscopic Data and Comparison with Experimental Observations

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental assignments. For acenaphthene monopicrate, computational methods can predict vibrational frequencies (FTIR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscispace.com DFT calculations, for instance, can be used to simulate the vibrational spectrum, where the calculated frequencies and intensities of the vibrational modes can be correlated with the peaks observed in the experimental FTIR and Raman spectra. scispace.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and compare them with the experimental UV-Vis spectrum, which confirms the formation of the charge-transfer complex. researchgate.net

Analysis of Intermolecular Interactions and Non-Covalent Forces

The stability and crystal packing of acenaphthene monopicrate are governed by a network of intermolecular and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer and hyperconjugative interactions within a molecule. researchgate.net In the context of acenaphthene monopicrate, NBO analysis can quantify the delocalization of electron density from the filled orbitals of the acenaphthene (donor) to the empty orbitals of the picric acid (acceptor). researchgate.net This analysis provides a detailed picture of the specific donor-acceptor interactions, including π-π stacking interactions and hydrogen bonding, which contribute to the stability of the complex. The analysis can also reveal details about the hybridization of the atoms involved in these interactions.

NBO Analysis Parameter Insight Provided for Acenaphthene Monopicrate
Second-Order Perturbation Energy (E(2)) Quantifies the strength of hyperconjugative interactions between donor and acceptor orbitals.
Occupancy of NBOs Reveals the extent of electron delocalization from the acenaphthene to the picrate moiety.
Hybridization Describes the atomic orbital contributions to the bonds, particularly those involved in intermolecular interactions.

Electrostatic Potential Mapping for Charge Distribution Visualization

Electrostatic potential (ESP) mapping is a computational technique that illustrates the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. For charge-transfer complexes like acenaphthene monopicrate, ESP maps are crucial for visualizing the redistribution of electron density upon complex formation.

In related studies of picrate salts, the ESP of the picrate anion is significantly perturbed by the presence of nitro groups, which are strongly electron-withdrawing. nih.gov This creates a positive electrostatic potential on the ring, making it an effective electron acceptor. nih.gov When acenaphthene, an electron-rich polycyclic aromatic hydrocarbon, interacts with picric acid, a charge transfer occurs. This transfer from the highest occupied molecular orbital (HOMO) of acenaphthene to the lowest unoccupied molecular orbital (LUMO) of picric acid is a key feature of the complex's formation and stability. rsc.orgresearchgate.net

Computational studies on similar charge-transfer complexes, such as those involving p-phenylenediamine (B122844) and picric acid, have utilized molecular electrostatic potential (MEP) surfaces to visualize these interactions. researchgate.net These studies confirm a significant charge migration from the electron donor to the acceptor. researchgate.netresearchgate.net In the acenaphthene monopicrate complex, the ESP map would similarly show a region of negative potential localized on the picrate moiety, particularly around the nitro and phenolate (B1203915) oxygen atoms, and a corresponding area of positive potential on the acenaphthene ring system. This visualization provides a clear depiction of the charge-transfer phenomenon that stabilizes the molecular adduct.

Computational Studies of Reaction Mechanisms and Energetics

Computational methods are instrumental in elucidating the mechanisms and energetic landscapes of chemical reactions, including the formation of acenaphthene monopicrate.

The formation of acenaphthene monopicrate involves a complexation reaction between acenaphthene and picric acid. While specific transition state calculations for this exact complex are not widely available, analogous systems provide insight. For instance, Density Functional Theory (DFT) studies on cycloaddition reactions, which share characteristics with charge-transfer complex formation, reveal that such reactions can proceed through a concerted pathway. smolecule.com Activation energies for these types of reactions are typically in the range of 15–25 kcal/mol, influenced by factors like solvent polarity. smolecule.com

Studies on the unimolecular decomposition of picric acid and its derivatives using DFT have calculated the activation energies for various reaction pathways. nih.govacs.org For the initial decomposition step of picric acid, the activation energy is approximately 130 kJ mol⁻¹ (about 31 kcal/mol). nih.gov While this pertains to decomposition rather than formation, it highlights the energy scales involved in transformations of the picrate structure. The formation of the acenaphthene monopicrate complex itself is generally considered to have a low activation barrier, driven by the strong electrostatic and charge-transfer interactions between the donor and acceptor molecules. researchgate.netresearchgate.net

The thermodynamics and kinetics of salt formation are critical for understanding the stability and rate of formation of acenaphthene monopicrate.

Thermodynamic Aspects: The formation of picrate salts is often an exothermic process, driven by the favorable enthalpy of formation. royalholloway.ac.uk The stability of the resulting charge-transfer complex can be evaluated through various thermodynamic parameters. nih.gov Computational models like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) have been used to predict the thermodynamics of cocrystal formation, including solubility and phase diagrams. researchgate.net

Kinetic Aspects: The kinetics of formation for charge-transfer complexes are often rapid due to the low activation barriers. researchgate.net Studies on the gas-phase reactions of acenaphthene with other atmospheric species, such as chlorine atoms, have shown very high reaction rate constants, indicating its high reactivity. nih.gov While not directly measuring the formation with picric acid, it points to the kinetic favorability of reactions involving acenaphthene. The rate constant for the reaction of acenaphthene with Cl atoms was measured to be (3.01 ± 0.82) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov

The formation of the complex in solution is often studied using spectrophotometric methods, where the appearance of a new charge-transfer band in the UV-Vis spectrum confirms its presence. researchgate.netresearchgate.netscispace.com The kinetics can be influenced by the solvent, with more polar solvents potentially affecting the rate and stability of the complex. nih.gov

Below is a table summarizing key computational findings related to the reaction energetics of picrate formation.

ParameterSystem/MethodFinding
Activation Energy Cycloaddition for Monopicrate Derivatization (Analogous System)15–25 kcal/mol, depending on solvent polarity. smolecule.com
Activation Energy Initial Decomposition of Picric Acid (DFT)~130 kJ/mol (~31 kcal/mol). nih.gov
Reaction Rate Constant Gas-phase reaction of Acenaphthene with Cl atoms(3.01 ± 0.82) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov

Computational Crystallography and Crystal Engineering Simulations

Computational crystallography and crystal engineering focus on the prediction and analysis of crystal structures, offering insights into the packing and intermolecular interactions within the solid state of acenaphthene monopicrate.

The crystal structure of acenaphthene monopicrate involves intricate packing driven by a combination of intermolecular forces. These include hydrogen bonding (if a proton is transferred from picric acid to a basic site), π-π stacking between the aromatic rings of acenaphthene and picrate, and van der Waals forces. mdpi.com

Studies on related cocrystals of picric acid reveal that π-π stacking is a significant driving force for crystal formation, often with intermolecular distances between aromatic rings in the range of 3.3 to 3.8 Å. mdpi.comresearchgate.net In the case of acenaphthene monopicrate, the planar structures of both components are conducive to such stacking interactions.

Crystal engineering principles are used to design and understand the formation of cocrystals with desired properties. nih.gov The analysis of crystal structures of picrate salts often reveals extensive networks of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. researchgate.netresearchgate.net For example, in a study of a picric acid/acetophenone cocrystal, both hydrogen bonding and π-π stacking were identified as the main driving forces for its formation. mdpi.com DFT calculations in such studies help to quantify the energies of these interactions, confirming that π-π stacking can be energetically more significant than weak hydrogen bonds in stabilizing the crystal lattice. mdpi.com

The crystallographic data for acenaphthene picrate shows it forms orange-red prisms with a melting point of 161-162.5°C. archive.orgarchive.org Computational simulations can be used to predict lattice parameters and compare them with experimental data obtained from techniques like powder X-ray diffraction (XRD). researchgate.netscispace.comresearchgate.net

Charge Transfer Complex Formation and Associated Properties

Fundamental Principles of Electron Donor-Acceptor Interactions

The formation and stability of charge-transfer complexes like acenaphthene (B1664957) monopicrate are governed by fundamental principles of molecular orbital interactions. The interaction is primarily between the HOMO of the donor and the LUMO of the acceptor. jetir.org The resulting complex is an association of two or more molecules where a fraction of electronic charge is transferred, and the subsequent electrostatic attraction provides a stabilizing force. jetir.org

Several key factors determine the strength and extent of electron transfer in a donor-acceptor complex:

Ionization Potential of the Donor: The ease with which the donor molecule can release an electron is critical. A lower ionization potential for the donor, such as acenaphthene, facilitates a more significant charge transfer. iitk.ac.in

Electron Affinity of the Acceptor: The ability of the acceptor molecule to receive an electron is equally important. A high electron affinity, characteristic of picric acid, enhances the driving force for electron transfer. iitk.ac.in

Orbital Overlap and Distance: The rate of electron transfer is exponentially dependent on the distance between the donor and acceptor molecules, decreasing as the distance increases. fiveable.me Effective overlap between the donor's HOMO and the acceptor's LUMO is essential for the interaction to occur. jetir.org In the solid state, this is dictated by the crystal packing, where alternating stacks of donor and acceptor molecules facilitate close contact. marquette.eduwikipedia.org

Solvent Polarity: The surrounding medium can influence the stability of the complex. Polar solvents can stabilize charged species, potentially affecting the equilibrium of complex formation and the energy of the charge-transfer transition. iitk.ac.infiveable.mescirp.org

Reorganization Energy: This is the energy required to adjust the molecular geometries of both the donor and acceptor, as well as the surrounding solvent molecules, to accommodate the charge-transferred state. fiveable.me

Electrostatic Forces: Repulsive forces between ions with similar charges can elevate the activation energy, thereby reducing the rate of electron transfer. lscollege.ac.in

The nature of the charge transfer differs significantly between the ground state and the electronically excited state.

Ground State: In its ground state, the acenaphthene-picric acid complex involves only a partial transfer of charge. The molecules are held together by relatively weak forces, including electrostatic and van der Waals interactions. jetir.org This ground-state complex can be identified by a unique absorption band in the UV-Visible spectrum that is not present in the spectra of the individual donor or acceptor molecules. wikipedia.orgscispace.com This new band is known as the charge-transfer (CT) band.

Excited State: Upon absorbing light with energy corresponding to the CT band, the complex is promoted to an electronically excited state. In this state, a much more significant, or even complete, transfer of an electron from the acenaphthene to the picric acid moiety occurs. smolecule.comrsc.org This creates a transient, charge-separated species, essentially an ion pair. The properties and dynamics of this excited state, such as its lifetime and the rate of its formation, can be investigated using time-resolved spectroscopic techniques. rsc.org The excited state often has a different geometry and a greater dipole moment compared to the ground state. acs.orgacs.org The study of these excited-state processes is crucial for understanding photoinduced electron transfer (PET). smolecule.com

Electronic and Photophysical Properties of Acenaphthene-Based Charge Transfer Complexes

The formation of a charge-transfer complex between acenaphthene and an acceptor like picric acid gives rise to distinct electronic and photophysical properties that are characteristic of the complex itself, rather than its individual components.

The formation and characteristics of the acenaphthene monopicrate complex are investigated using several spectroscopic methods. These techniques provide evidence of the charge-transfer interaction and allow for the calculation of key physical parameters.

UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for identifying CT complexes. The formation of acenaphthene picrate (B76445) is confirmed by the appearance of a new, broad absorption band at a longer wavelength (a bathochromic shift) than the absorptions of either acenaphthene or picric acid alone. scispace.comsmolecule.com This band represents the energy required for the electronic transition from the ground state to the charge-transfer excited state (E_CT). scirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups within the complex and to observe shifts in vibrational frequencies that occur upon complexation, confirming the interaction between the donor and acceptor molecules. scispace.comscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure of the complex. scirp.org The formation of the CT complex induces changes in the chemical environment of the nuclei, leading to shifts in the NMR signals, which provides further evidence of charge delocalization. smolecule.comnih.gov

Time-Resolved Spectroscopy: Techniques like transient absorption and fluorescence spectroscopy are employed to study the dynamics of the excited state. rsc.org These methods can measure the rate of photoinduced electron transfer and the lifetime of the resulting charge-separated state, providing insight into the processes of charge separation and recombination. nih.govrsc.org

Below is a table summarizing key spectroscopic parameters that can be derived for charge-transfer complexes.

ParameterSymbolDescriptionSpectroscopic MethodReference
Formation Constant K_CTA measure of the stability of the charge-transfer complex in solution.UV-Vis Spectroscopy scirp.org
Molar Extinction Coefficient εA measure of how strongly the complex absorbs light at the CT band maximum.UV-Vis Spectroscopy scirp.org
Charge-Transfer Energy E_CTThe energy corresponding to the transition from the ground state to the CT excited state.UV-Vis Spectroscopy scirp.org
Oscillator Strength fThe dimensionless probability of the charge-transfer absorption transition.UV-Vis Spectroscopy scirp.orgmdpi.com
Transition Dipole Moment µThe electric dipole moment associated with the electronic transition.UV-Vis Spectroscopy scirp.orgmdpi.com
Ionization Potential I_DThe energy required to remove an electron from the donor molecule.UV-Vis Spectroscopy scirp.orgmdpi.com
Resonance Energy R_NA measure of the contribution of the resonance to the stability of the complex in the ground state.UV-Vis Spectroscopy scirp.org

This table is interactive. Click on the headers to sort.

The physical state of the charge-transfer complex—whether it is dissolved in a solvent or arranged in a solid crystal lattice—has a profound impact on its properties and reactivity.

In Solution: In a solvent, the acenaphthene picrate complex exists in a dynamic equilibrium with the free, solvated donor and acceptor molecules. marquette.eduwikipedia.org The interactions are between discrete donor-acceptor pairs, and the properties of the complex, such as the position of the CT absorption band and the formation constant, are heavily influenced by the polarity and nature of the solvent. scirp.orgresearchgate.net Diffusion-controlled steps govern the formation and dissociation of the complex. marquette.edu

In the Crystalline State: In a solid crystal, the acenaphthene and picric acid molecules are locked into a highly ordered, repeating three-dimensional structure. marquette.edu This arrangement often consists of alternating stacks of donor and acceptor molecules, which enforces a specific intermolecular distance and orientation. marquette.eduwikipedia.org This fixed, pre-organized structure can lead to different electronic properties compared to the solution phase. For instance, the CT absorption band in the crystal can be red-shifted relative to its position in solution, indicating a modified electronic state due to the continuous stacking arrangement. marquette.edu Furthermore, the rigidity of the crystal lattice can significantly inhibit molecular motion, which can lead to much longer lifetimes for photo-generated charge-separated states compared to those in solution, where rapid diffusion and conformational changes facilitate faster recombination. rsc.org This topochemical arrangement can also pre-ordain pathways for solid-state reactions. marquette.edu

Advanced Applications of Charge Transfer Complexes

The unique electronic properties of charge-transfer complexes, particularly those involving polycyclic aromatic hydrocarbons like acenaphthene, make them materials of interest for various advanced applications. While acenaphthene monopicrate is a model system, the principles it demonstrates are relevant to several fields.

Non-Linear Optics (NLO): The significant difference in dipole moment between the ground and excited states of CT complexes can lead to large second-order optical nonlinearities. Acenaphthene picrate has been specifically investigated as a potential organic NLO material, with studies confirming its ability to produce second-harmonic generation (SHG), a key NLO property. scispace.compsu.edu

Organic Electronics and Photovoltaics: The fundamental process of charge separation at a donor-acceptor interface is the cornerstone of organic solar cells. aps.org CT complexes serve as model systems for understanding how to control the generation and recombination of charge carriers following light absorption. The long-lived charge separation observed in some crystalline CT systems is a highly desirable property for improving the efficiency of solar energy conversion. rsc.org

Catalysis: While not a direct application of the simple picrate complex, ligands derived from the acenaphthene structure are crucial in modern catalysis. For instance, bis(imino)acenaphthene (BIAN) ligands are used to create transition metal complexes that are highly effective catalysts for a range of chemical transformations, including important cross-coupling reactions. mdpi.com

Sensors and Dyes: The distinct color of charge-transfer complexes and the sensitivity of their absorption spectra to the environment can be exploited in the development of chemical sensors. nih.gov Furthermore, acenaphthene derivatives serve as important intermediates in the synthesis of various industrial dyes. smolecule.com

Design of Organic Electronic Materials with Enhanced Electrical Conductivity

The formation of charge-transfer complexes is a well-established strategy for developing organic materials with tailored electronic properties, including enhanced electrical conductivity. researchgate.netibs.re.krresearchgate.net Organic charge-transfer complexes can overcome some of the inherent limitations of single-component organic materials, such as low electrical conductivity, which hampers their application in electronic devices. ibs.re.kr The interaction between the electron donor (acenaphthene) and the electron acceptor (picric acid) in acenaphthene monopicrate leads to a partial transfer of charge, creating a molecular dipole.

The existence of a significant dipole moment in the solid state is a key indicator of charge transfer. Dipole moment measurements have been conducted for the picrates of several aromatic hydrocarbons, and the results provide evidence for the charge-transfer nature of these complexes. ias.ac.in

Table 1: Dipole Moments of Aromatic Hydrocarbon Picrates in Dioxan ias.ac.in

Compound Dipole Moment (Debye units)
Naphthalene (B1677914) picrate 2.18
Acenaphthene picrate 2.25

The electrical conductivity of organic charge-transfer complexes is highly dependent on the degree of charge transfer and the molecular packing in the solid state. researchgate.net For instance, segregated stacking of donor and acceptor molecules can lead to high conductivity or even superconductivity in some materials. researchgate.net While acenaphthene monopicrate is known to be a charge-transfer complex, specific data on its electrical conductivity and its direct application in organic electronic materials were not available in the reviewed literature. However, the study of such polycyclic aromatic hydrocarbon (PAH) based complexes is a promising area for the design of novel organic semiconductors. nih.gov The development of organic electrode materials with intrinsically high electrical conductivity is a key goal for applications such as rechargeable batteries. ibs.re.kr

Exploration of Photoreactivity and Cycloaddition Reactions in the Solid State

The photoreactivity of acenaphthene and its derivatives is a subject of significant interest, particularly their propensity to undergo cycloaddition reactions in the solid state. These reactions are highly dependent on the molecular arrangement within the crystal lattice. The formation of the acenaphthene monopicrate complex itself can be initiated by photo-induced electron transfer. smolecule.com

Cycloaddition reactions, such as the Diels-Alder mechanism, are considered to play a role in the derivatization of acenaphthene to form the monopicrate. smolecule.com The electron-rich diene character of acenaphthene facilitates its reaction with the electron-deficient trinitrophenyl group of picric acid. smolecule.com

Furthermore, the acenaphthene moiety itself is photochemically active. A closely related compound, acenaphthylene (B141429), undergoes a [2+2] photodimerization in the solid state to form cyclobutane (B1203170) dimers. nsf.gov The stereoselectivity of this reaction, yielding either syn or anti products, is highly influenced by the reaction conditions, such as the presence of mechanical forces (photomechanochemistry) or the insolubility of the reactant. nsf.gov In the absence of mechanical activation, the solid-state photodimerization of acenaphthylene selectively yields the anti dimer. nsf.gov This solid-state reactivity is a model for understanding how the acenaphthene core within the monopicrate complex might behave upon irradiation.

The study of solid-state photochemical reactions is crucial for developing photoresponsive materials. For example, anthracene (B1667546) derivatives are known to undergo [4+4] photodimerization in the solid state, leading to photomechanical effects in crystal nanostructures. rsc.org The presence of the picrate anion in the crystal lattice of other photoactive molecules has been shown to influence the rates and outcomes of their photoreactions.

Redox Properties and Potential for Energy Storage Applications

The redox properties of acenaphthene and its derivatives are key to their potential use in applications such as energy storage. The ability of a molecule to undergo reversible oxidation and reduction is fundamental for its function as an electrode material in a rechargeable battery.

Cyclic voltammetry studies on luminophores containing the acenaphthene moiety have demonstrated their electrochemical activity. These compounds exhibit reversible or quasi-reversible one-electron oxidation processes, indicating good hole and electron transport properties. researchgate.net This inherent redox activity of the acenaphthene core is a promising characteristic for energy storage applications.

Table 2: Electrochemical Properties of Acenaphthene-Based Luminophores researchgate.net

Compound Oxidation Potential (Eox vs. Fc/Fc+)
AC-1 1.39 V
AC-2 1.25 V
AC-3 1.10 V
AC-4 1.32 V
AC-5 1.28 V

The formation of a charge-transfer complex, such as acenaphthene monopicrate, can be particularly advantageous for energy storage applications. Organic redox compounds often suffer from low electrical conductivity and high solubility in the organic electrolytes used in batteries, which limits their performance and cycle life. ibs.re.kr The formation of a charge-transfer complex can simultaneously address these issues by enhancing electrical conductivity and reducing solubility. ibs.re.kr This approach has been successfully demonstrated with other organic charge-transfer complexes, which have shown significantly improved power and cycle performance compared to their individual components. ibs.re.kr

Furthermore, acenaphthene-based ligands have been shown to coordinate with metal centers to create complexes capable of storing redox equivalents, a principle that is crucial for multi-electron catalytic reactions and has parallels in energy storage. researchgate.net The exploration of charge-transfer complexes like acenaphthene monopicrate opens a pathway for the development of high-performance organic electrode materials for next-generation batteries. ibs.re.kr

Supramolecular Chemistry and Directed Self Assembly of Acenaphthene Monopicrate

Underlying Non-Covalent Interactions Driving Supramolecular Organization

The assembly of acenaphthene (B1664957) and picric acid into a co-crystal is not a random event but a process directed by a hierarchy of specific intermolecular forces. The geometry, electronic properties, and complementarity of the individual molecules encode the information necessary for them to recognize each other and aggregate in a predictable manner. nih.govmpg.de

The most significant driving force for the assembly of acenaphthene monopicrate is the π-π stacking interaction between the two aromatic components. wikipedia.org This interaction is specifically a form of donor-acceptor stacking. Acenaphthene, with its electron-rich naphthalene (B1677914) core, acts as the electron donor. smolecule.com Conversely, picric acid, whose aromatic ring is rendered highly electron-deficient by three powerful electron-withdrawing nitro groups, serves as the electron acceptor. smolecule.com

This electronic complementarity leads to the formation of a stable charge-transfer complex, where the molecules arrange themselves in alternating, parallel stacks. smolecule.com In these stacks, the electron-rich face of an acenaphthene molecule is positioned directly over the electron-poor face of a picric acid molecule, maximizing electrostatic attraction and orbital overlap. This is a common feature in complexes between polycyclic aromatic hydrocarbons and nitroaromatic compounds. For instance, in the crystal structure of a similar 1:1 complex between acenaphthene and tetrachloro-p-benzoquinone, the donor and acceptor molecules are stacked alternately along a crystal axis with a mean perpendicular separation of 3.41 Å. rsc.org This type of ordered stacking is fundamental to the self-assembly of these systems.

The formation of the charge-transfer complex between acenaphthene and picric acid is fundamentally electrostatic in nature. smolecule.com A partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the acenaphthene donor to the lowest unoccupied molecular orbital (LUMO) of the picric acid acceptor. This creates a dipole moment in the complex, leading to strong electrostatic attraction between the stacked molecules. wikipedia.orgsmolecule.com

While the term "monopicrate" might imply the presence of a picrate (B76445) anion, in many solid-state charge-transfer complexes of this type, the interaction does not involve a full proton transfer from the phenolic hydroxyl group. Instead, it remains a strong electrostatic association between two neutral, albeit polarized, molecules. However, the potential for proton transfer exists, and in different environments or with different co-formers, a true salt could be formed, consisting of a picrate anion and a protonated acenaphthene cation. In such a case, the primary driving force for assembly would shift from charge-transfer interactions to stronger ionic (coulombic) forces between the charged species. nih.gov

Future Research Directions and Emerging Paradigms for Acenaphthene Monopicrate

Exploration of Novel Acenaphthene (B1664957) Monopicrate Derivatives with Tunable Properties

A significant avenue for future research lies in the synthesis and characterization of novel derivatives of acenaphthene monopicrate. By systematically modifying the chemical structure of either the acenaphthene or the picrate (B76445) component, researchers can aim to fine-tune the material's electronic, optical, and physical properties for specific applications.

The acenaphthene framework itself offers several positions for functionalization through reactions like electrophilic substitution. smolecule.com Introducing various functional groups onto the acenaphthene ring could modulate its electron-donating ability, thereby altering the charge-transfer characteristics of the resulting picrate complex. For instance, the synthesis of derivatives with electron-donating or electron-withdrawing groups could lead to materials with tailored optical and electronic properties. researchgate.net Research into acenaphthene derivatives has already shown potential in areas like antitumor agents, highlighting the diverse biological activities that can be accessed through structural modification. researchgate.netontosight.ai

Similarly, modifications to the picric acid component, while less explored, could also yield interesting results. The synthesis of analogues with different nitro group arrangements or the replacement of the phenol (B47542) group could impact the stability and charge-transfer intensity of the complex. The overarching goal of this research direction is to establish a clear structure-property relationship, enabling the rational design of acenaphthene monopicrate derivatives with predictable and desirable functionalities.

Integration of Acenaphthene Monopicrate within Hybrid Material Systems

The unique properties of acenaphthene monopicrate make it a compelling candidate for integration into hybrid material systems. The stable aromatic structure of acenaphthene suggests its utility in the production of polymers and plastics. smolecule.com Future research could explore the incorporation of acenaphthene monopicrate as a functional component in polymer composites, potentially imparting novel optical or electronic properties to the bulk material.

One promising area is the development of organic semiconductors. Acenaphthene itself is a building block in the synthesis of such materials. sigmaaldrich.cn By incorporating the charge-transfer characteristics of the monopicrate, it may be possible to create hybrid materials with enhanced charge transport capabilities, suitable for applications in electronic and photonic devices. sigmaaldrich.cn

Furthermore, the interaction of acenaphthene with other molecules and materials is an area ripe for investigation. For example, the formation of inclusion compounds with cyclodextrins has been reported for acenaphthene, suggesting possibilities for creating novel supramolecular assemblies with acenaphthene monopicrate. sigmaaldrich.cn The development of colorimetric detection methods for acenaphthene using functionalized gold nanoparticles also points towards the potential for creating sensor systems based on hybrid materials incorporating the monopicrate complex. mdpi.com

Methodological Innovations in Characterization and Computational Modeling for Complex Organic Salts

The study of complex organic salts like acenaphthene monopicrate necessitates the use and further development of advanced characterization and computational techniques. While traditional methods like X-ray crystallography are crucial for determining the three-dimensional structure, innovative approaches are needed to streamline this often time-consuming process. analytica-world.com Researchers have been exploring new methods to speed up the crystal structure determination of organic salts, which could significantly accelerate the development of new materials. analytica-world.com

A multi-spectroscopic approach, combining techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and solid-state nuclear magnetic resonance (NMR), has proven effective in characterizing the structure of organic salt components in complex mixtures. nih.gov Applying and refining such integrated analytical strategies will be essential for a comprehensive understanding of acenaphthene monopicrate and its derivatives.

In parallel, computational modeling plays an increasingly vital role in predicting the properties and behavior of complex organic molecules. rsc.orgcetjournal.itmdpi.combeilstein-journals.org Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and charge-transfer interactions within acenaphthene monopicrate. smolecule.com Future research should focus on developing more accurate and efficient computational models to predict the properties of novel derivatives and their behavior in hybrid material systems. This includes refining methods to handle the complexities of open-shell singlet structures and accurately predict reaction kinetics. rsc.org

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The full potential of acenaphthene monopicrate can only be realized through a concerted, cross-disciplinary research effort. The synthesis of novel derivatives is fundamentally rooted in organic chemistry, while their application in devices and advanced materials falls within the domain of materials science. researchgate.netlu.se Theoretical chemistry provides the essential framework for understanding and predicting the behavior of these complex systems. ru.nluniversiteitleiden.nl

Collaborative projects that bring together experts from these fields will be crucial for driving innovation. For instance, organic chemists can synthesize a library of acenaphthene monopicrate derivatives based on theoretical predictions, which are then characterized and tested by materials scientists for specific applications. asm.org This iterative cycle of design, synthesis, and testing, guided by computational insights, represents a powerful paradigm for the development of new functional materials.

The intersection of these disciplines has already proven fruitful in advancing materials science, leading to innovations in biodegradable polymers and organic semiconductors. researchgate.net By fostering collaborations that bridge the gap between fundamental molecular understanding and practical application, the scientific community can unlock the next generation of materials based on acenaphthene monopicrate and other complex organic salts.

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